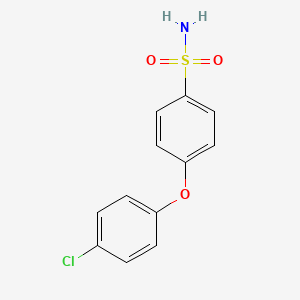![molecular formula C12H18ClN3O B1486560 2-[4-(2-Amino-6-chlorphenyl)-1-piperazinyl]-1-ethanol CAS No. 1155523-02-6](/img/structure/B1486560.png)
2-[4-(2-Amino-6-chlorphenyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
“2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the CAS number 1155523-02-6 . It is also known as 2-amino-1-(4-chlorophenyl)ethanol hydrochloride . The IUPAC name of this compound is 2-amino-1-(4-chlorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 208.09 . The InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . This indicates the presence of a chlorine atom, an amino group, and a hydroxyl group in the molecule.
Physical And Chemical Properties Analysis
The compound is known to be a hydrochloride salt . The storage temperature is room temperature . Unfortunately, the specific physical properties like color, odor, or solubility are not mentioned in the available resources.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, zu denen auch Verbindungen ähnlich wie 2-[4-(2-Amino-6-chlorphenyl)-1-piperazinyl]-1-ethanol gehören, wurden auf ihre antiviralen Eigenschaften untersucht. Insbesondere 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate haben eine inhibitorische Aktivität gegen das Influenza-A- und Coxsackie-B4-Virus gezeigt . Dies deutet auf ein Potenzial für this compound hin, das bei der Entwicklung neuer antiviraler Wirkstoffe eingesetzt werden kann.
Anti-HIV-Aktivität
Verbindungen, die strukturell mit this compound verwandt sind, wurden synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Diese Studien haben ergeben, dass bestimmte Derivate die Replikation von HIV-1- und HIV-2-Stämmen in akuten infizierten Zellen hemmen . Dies zeigt eine vielversprechende Richtung für die Forschung nach HIV-Behandlungsmöglichkeiten unter Verwendung dieser Verbindung.
Antibakterielle Eigenschaften
Die Forschung hat gezeigt, dass Derivate von 2-Amino-6-(4-chlorphenyl)-5-methyl-4-phenylnicotinonitril, das strukturell mit unserer interessierenden Verbindung verwandt ist, gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie gegen Pilze wirksam sind. Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Entzündungshemmende Aktivität
Indolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften. Obwohl spezifische Studien zu this compound nicht verfügbar sind, deutet seine strukturelle Ähnlichkeit mit anderen Indolverbindungen darauf hin, dass es auch entzündungshemmende Eigenschaften besitzen könnte, die bei der Behandlung von Erkrankungen wie Arthritis oder Asthma wertvoll sein könnten .
Antitumor-Potenzial
Der Indolkern, der in this compound vorhanden ist, ist ein gemeinsames Merkmal vieler synthetischer Arzneimittelmoleküle mit Antitumoraktivität. Die Fähigkeit der Verbindung, an mehrere Rezeptoren mit hoher Affinität zu binden, könnte genutzt werden, um neue Derivate mit gezielten Antitumor-Eigenschaften zu entwickeln .
Antioxidative Wirkungen
Indolderivate haben antioxidative Wirkungen gezeigt. Das Vorhandensein des Indolkernes in this compound könnte auf eine potenzielle Rolle bei der Bekämpfung von oxidativem Stress hindeuten, der an verschiedenen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c13-10-2-1-3-11(14)12(10)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMZILQZBWBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)